molecular formula C4H12ClNO B1419219 2-Ethoxy-1-ethanamine hydrochloride CAS No. 135201-16-0

2-Ethoxy-1-ethanamine hydrochloride

Cat. No.: B1419219
CAS No.: 135201-16-0
M. Wt: 125.6 g/mol
InChI Key: XIPPQCNBPIXCER-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethanamine hydrochloride is a chemical compound with the CAS Number: 135201-16-0 . It has a molecular weight of 125.6 and its IUPAC name is 2-ethoxyethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H11NO.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antiamoebic Activity

2-Ethoxy-1-ethanamine hydrochloride has been utilized in the synthesis of chalcones that exhibit significant antiamoebic activity. These compounds, synthesized through aldol condensation reactions, have shown promising results against the HM1: IMSS strain of Entamoeba histolytica, outperforming the standard drug metronidazole in certain cases (Zaidi et al., 2015).

Biocide and Corrosion Inhibition

A derivative of this compound, specifically 2-(Decylthio)ethanamine hydrochloride, has been identified as an effective multifunctional biocide. This compound exhibits broad-spectrum activity against bacteria, fungi, and algae and has the added benefit of biofilm and corrosion inhibition properties, making it suitable for use in recirculating cooling water systems (Walter & Cooke, 1997).

Drug Metabolism Studies

The compound has been involved in studies examining the in vivo metabolism of certain psychoactive substances in rats. This research is crucial for understanding the metabolic pathways and potential interactions of these drugs (Kanamori et al., 2002).

Synthesis of Medical Drugs

Radiopharmaceuticals

In the field of radiopharmaceuticals, derivatives of this compound have been synthesized for use in medical imaging and diagnostics. These compounds, such as 2-Bromo-[1-14C]ethanamine hydrobromide, are important for developing new imaging agents and techniques (Bach & Bridges, 1982).

Chemical Synthesis and Industrial Applications

The compound is also instrumental in chemical synthesis processes, serving as a key intermediate in the production of other complex molecules. This includes its use in creating compounds for the treatment of benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).

Safety and Hazards

2-Ethoxy-1-ethanamine hydrochloride is classified as an irritant . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

Properties

IUPAC Name

2-ethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPPQCNBPIXCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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